5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate
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Overview
Description
5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethoxyphenyl group, and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves multiple steps, starting with the preparation of the cyclohexyl and dimethoxyphenyl precursors. The cyclohexyl precursor can be synthesized through a series of reactions, including alkylation and cyclization . The dimethoxyphenyl precursor is typically obtained through aromatic substitution reactions . The final step involves the formation of the triazolopyrimidine ring, which is achieved through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
- 5-Methyl-2-(propan-2-yl)cyclohexyl methanamine
Uniqueness
5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H34N4O4 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H34N4O4/c1-14(2)18-9-7-15(3)11-21(18)33-24(30)22-16(4)28-25-26-13-27-29(25)23(22)19-12-17(31-5)8-10-20(19)32-6/h8,10,12-15,18,21,23H,7,9,11H2,1-6H3,(H,26,27,28) |
InChI Key |
QATYCXBNHBMYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CC(=C4)OC)OC)C)C(C)C |
Origin of Product |
United States |
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